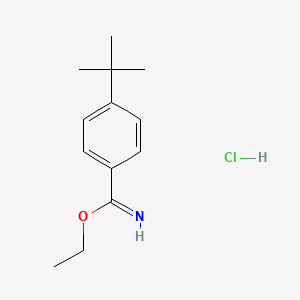

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-tert-butylbenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;/h6-9,14H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAFPVCLDJERAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride typically involves the reaction of 4-tert-butylbenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester intermediate. The resulting ethyl 4-tert-butylbenzoate is then treated with ammonia or an amine to form the carboximidate, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidate group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Synthesis

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a versatile building block for the preparation of substituted benzamides and other derivatives.

Synthesis Pathways

The compound can be synthesized through several methods, often involving the reaction of tert-butylbenzene derivatives with ethyl carbamate or similar reagents under controlled conditions. The following table summarizes some synthesis methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Direct condensation | Tert-butylbenzene, ethyl carbamate | Reflux in ethanol | 80-90% |

| Coupling reaction | Ethyl 4-tert-butylbenzoate, amines | Room temperature, overnight | 75% |

| Microwave-assisted synthesis | Tert-butylbenzene, isocyanates | Microwave irradiation | 85% |

Biological Applications

Recent studies have highlighted the compound's potential biological activities, particularly in medicinal chemistry. It has been investigated for its role as an inhibitor in various biological pathways.

Case Study: Antitumor Activity

A study evaluated the antitumor properties of derivatives synthesized from this compound. These derivatives exhibited significant inhibitory effects on cancer cell lines, including MCF-7 (breast adenocarcinoma) and A375 (melanoma). The results indicated that some compounds had low GI50 values, suggesting potent antitumor activity.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.25 |

| Compound B | A375 | 0.33 |

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in metabolic pathways associated with cancer and other diseases.

Enzyme Targeting

In vitro studies have shown that derivatives of this compound can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 65% |

| Carbonic anhydrase | 50% |

Applications in Drug Development

Given its biological activity, this compound is being explored for its potential role in drug development. The compound's ability to modify biological pathways makes it a candidate for further investigation in pharmacological studies.

Research Findings

- A recent publication detailed the synthesis of several new derivatives based on this compound, which were evaluated for anti-inflammatory properties.

- The derivatives showed promising results in reducing inflammation in animal models, indicating their potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

| Compound (CAS No.) | Core Structure | Key Substituents/Functional Groups |

|---|---|---|

| 61151-77-7 (Target Compound) | Benzene | 4-tert-butyl, ethyl carboximidate hydrochloride |

| SY206994 (1341619-86-0) | Cyclohexane | 4-[(Dimethyl-1,2-oxazol-4-yl)methoxy] |

| SY207001 (1513374-36-1) | Aniline | N-methyl, 2-(1H-1,2,3,4-tetrazol-5-yl) |

| SY206995 (13789-27-0) | Benzene | 1H-1,2,4-triazole-3-sulfonic acid |

Key Observations :

- Aromatic vs. Aliphatic Backbones : The target compound and SY206995 retain a benzene core, whereas SY206994 uses a cyclohexane ring, and SY207001 is aniline-based. These differences influence electronic properties and conformational flexibility.

- Oxazole (SY206994) and tetrazole (SY207001) groups introduce heterocyclic character, which can modulate acidity, hydrogen-bonding capacity, and metal coordination properties. For example, tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa values . Sulfonic acid (SY206995) confers high hydrophilicity and ionic character, contrasting sharply with the tert-butyl group’s lipophilicity.

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for these compounds are unavailable in the provided evidence, inferences can be drawn:

- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to its free base. In contrast, SY206995’s sulfonic acid group ensures high water solubility, whereas SY207001’s tetrazole may offer moderate solubility depending on pH.

- Stability : The tert-butyl group in the target compound may enhance steric protection against metabolic degradation, a feature absent in SY206994’s oxazole-methoxy substituent.

Research and Commercial Landscape

The commercial availability of this compound is supported by multiple global suppliers, including Shaoxing Echem Chemical Technology (China), Parkers Inc. (USA), and BDR Pharmaceuticals (India) . This contrasts with SY206994–SY207001, which are less widely marketed, suggesting specialized R&D applications for the target compound.

Biological Activity

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group that enhances lipophilicity and may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 235.75 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of certain enzymes and receptors involved in various physiological processes. Research indicates that it may interact with the following targets:

- NAD(P)H:quinone oxidoreductase (NQO) : this compound has been studied for its inhibitory effects on NQO enzymes, which play a crucial role in cellular redox reactions and protection against oxidative stress .

- Cancer Cell Proliferation : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell cycle progression .

In Vitro Studies

Table 1 summarizes the in vitro biological activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A375 (Melanoma) | 8.3 | Inhibition of cell proliferation |

| NCI-H460 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |

Case Studies

- Case Study on NQO Inhibition : A study investigated the effects of this compound on NQO activity in human liver microsomes. Results indicated a significant reduction in enzyme activity, suggesting potential applications in chemoprevention strategies .

- Cytotoxicity Assessment : In a recent experiment, the compound was tested for cytotoxicity against several human tumor cell lines. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in melanoma cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.

- Distribution : High distribution volume indicates extensive tissue penetration.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully evaluate its safety profile.

Q & A

Q. What safety protocols are essential when handling this compound in enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.